molecular formula C16H13BrN2O3 B5163382 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B5163382
M. Wt: 361.19 g/mol
InChI Key: IBAQLGBKIFMZTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 4-bromophenoxyacetic acid with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:

Scientific Research Applications

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQLGBKIFMZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320259
Record name 4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303794-47-0
Record name 4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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